molecular formula C14H16IN3O2 B214131 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide

Cat. No. B214131
M. Wt: 385.2 g/mol
InChI Key: SSILLNKKGHHWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide, also known as DPIA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have potential applications in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In the study by Liu et al. (2017), it was found that N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide inhibited the activity of the enzyme AKT, which is involved in cell growth and survival. In addition, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide was found to activate the p38 MAPK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide has been found to have various biochemical and physiological effects. In the study by Liu et al. (2017), it was found that N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide inhibited the expression of Bcl-2, a protein that promotes cell survival, and increased the expression of Bax, a protein that promotes cell death. In addition, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide was found to increase the levels of reactive oxygen species (ROS), which can induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide is that it has been shown to have potent anti-cancer and anti-inflammatory effects in vitro. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in vivo.

Future Directions

There are several future directions for the study of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its use in vivo and evaluate its efficacy and safety in animal models. Finally, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide could be used as a lead compound for the development of new drugs with improved properties and efficacy.
Conclusion:
In conclusion, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide is a chemical compound with potential applications in the treatment of cancer and inflammation. Its synthesis method has been well established, and its mechanism of action is believed to involve the inhibition of certain enzymes and signaling pathways. Further research is needed to fully understand its biochemical and physiological effects, as well as its efficacy and safety in animal models.

Synthesis Methods

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide involves the reaction of 4-iodophenol with 2-(chloromethyl)acrylonitrile in the presence of a base, followed by the addition of 1,3-dimethyl-1H-pyrazole-4-carboxamide. The resulting product is then treated with acetic anhydride to yield N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide has been found to have potential applications in the treatment of cancer and inflammation. In a study conducted by Liu et al. (2017), N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide was found to inhibit the growth of lung cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. (2018) showed that N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide had anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

properties

Product Name

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide

Molecular Formula

C14H16IN3O2

Molecular Weight

385.2 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C14H16IN3O2/c1-10-11(8-18(2)17-10)7-16-14(19)9-20-13-5-3-12(15)4-6-13/h3-6,8H,7,9H2,1-2H3,(H,16,19)

InChI Key

SSILLNKKGHHWOP-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CNC(=O)COC2=CC=C(C=C2)I)C

Canonical SMILES

CC1=NN(C=C1CNC(=O)COC2=CC=C(C=C2)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.